molecular formula C18H30O3 B3026239 2-Furannonanoic acid, 5-pentyl- CAS No. 4179-43-5

2-Furannonanoic acid, 5-pentyl-

Cat. No.: B3026239
CAS No.: 4179-43-5
M. Wt: 294.4 g/mol
InChI Key: BJTONYHCPUUWFX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 9-(5-Pentylfuran-2-yl)nonanoic acid is the fatty acid metabolic pathway . This compound is an acyl-CoA or acyl-coenzyme A, more specifically, it is a 9-(5-pentylfuran-2-yl)nonanoic acid thioester of coenzyme A .

Mode of Action

9-(5-Pentylfuran-2-yl)nonanoic acid interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is essential for the production of fatty acids in cells, which are crucial for cell membrane structure .

Biochemical Pathways

The compound affects the fatty acid metabolic pathway, leading to the production of acetyl-CoA through beta oxidation . Acetyl-CoA can then enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP, or biochemical energy .

Pharmacokinetics

The transport of 9-(5-Pentylfuran-2-yl)nonanoic acid into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts 9-(5-Pentylfuran-2-yl)nonanoic acid into 9-(5-Pentylfuran-2-yl)nonanoylcarnitine, which gets transported into the mitochondrial matrix . This process impacts the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 9-(5-Pentylfuran-2-yl)nonanoic acid’s action include the production of fatty acids in cells, which are essential for cell membrane structure . Additionally, the compound facilitates the conversion of fats to ATP, providing biochemical energy .

Action Environment

It is known that the compound is found in certain genotypes of hevea brasiliensis latex, suggesting that the plant’s growth conditions could potentially influence the compound’s production and action .

Biochemical Analysis

Biochemical Properties

9-(5-Pentylfuran-2-yl)nonanoic acid is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A . It is an acyl-CoA with an 18 fatty acid group as the acyl moiety attached to coenzyme A . The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .

Cellular Effects

They are valuable minor fatty acids that can have significant effects on cellular processes due to their excellent radical scavenging properties .

Molecular Mechanism

The molecular mechanism of 9-(5-Pentylfuran-2-yl)nonanoic acid involves its role as an acyl-CoA. Acyl-CoA’s are susceptible to beta oxidation, forming, ultimately, acetyl-CoA . Acetyl-CoA can enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP – or biochemical energy .

Temporal Effects in Laboratory Settings

It is known that furan fatty acids can be enriched to a level suited for structure determination by NMR .

Metabolic Pathways

9-(5-Pentylfuran-2-yl)nonanoic acid is involved in the metabolic pathway of acyl-CoA’s. The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells .

Transport and Distribution

It is known that acyl-CoA’s assist in transferring fatty acids from the cytoplasm to mitochondria .

Subcellular Localization

As an acyl-CoA, it is likely to be found in the mitochondria where it participates in the citric acid cycle .

Chemical Reactions Analysis

Scientific Research Applications

Biological Activity

Introduction

2-Furannonanoic acid, 5-pentyl- (CAS No. 4179-43-5), is a member of the furan fatty acids, characterized by a furan ring and a long hydrocarbon chain. This compound has garnered interest due to its potential biological activities, including antioxidant properties and effects on lipid metabolism. This article reviews the current research on the biological activity of 2-furannonanoic acid, focusing on its biochemical properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

The structure of 2-furannonanoic acid includes:

  • A furan ring : A five-membered aromatic ring containing oxygen.
  • A pentyl chain : Contributes to its hydrophobic properties.

Table 1: Structural Features of 2-Furannonanoic Acid

FeatureDescription
Molecular FormulaC13_{13}H24_{24}O3_{3}
Furan RingPresent
Hydrocarbon ChainPentyl (5 carbon atoms)

Antioxidant Properties

Research indicates that furan fatty acids, including 2-furannonanoic acid, exhibit significant antioxidant activity. This property is crucial for protecting polyunsaturated fatty acids from oxidation, which is particularly relevant in fish where these compounds stabilize omega-3 fatty acids known for their health benefits .

Lipid Metabolism

Studies have shown that 2-furannonanoic acid can influence lipid metabolism in various organisms. Its role in lipid metabolism suggests potential implications for human health, particularly concerning dietary fats and cardiovascular health.

Anti-inflammatory Effects

Furan fatty acids may also exhibit anti-inflammatory properties. For instance, interactions with metabolic pathways related to inflammation have been observed in animal studies. One study demonstrated that administration of Lactobacillus pentosus reduced levels of inflammatory metabolites, including those derived from 2-furannonanoic acid, suggesting a role in modulating inflammatory responses .

The biological activity of 2-furannonanoic acid can be attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism and inflammation.
  • Cellular Interactions : It has been shown to affect cellular processes by modulating oxidative stress responses.

Table 2: Summary of Mechanisms

MechanismDescription
Enzyme InhibitionInhibits enzymes linked to lipid metabolism
Cellular InteractionsModulates oxidative stress responses

Study on Colitis

A study investigated the effects of Lactobacillus pentosus on mice with dextran sulfate sodium (DSS)-induced colitis. The results indicated that treatment with Lactobacillus pentosus significantly reduced levels of harmful metabolites such as 3,4-dimethyl-5-pentyl-2-furannonanoic acid, demonstrating its potential role in managing inflammatory bowel conditions .

Effects on Brain Cells

Another study explored the neuroprotective effects of furan fatty acids, including 2-furannonanoic acid. It was found that these compounds could rescue brain cells from oxidative stress-induced cell death, highlighting their potential therapeutic applications in neurodegenerative diseases .

Future Directions

Research on 2-furannonanoic acid is still developing, with several promising avenues for future studies:

  • Clinical Trials : Investigating its effects on human health directly.
  • Mechanistic Studies : Further elucidating the pathways through which it exerts its biological effects.
  • Applications in Food Science : Exploring its use as a natural preservative due to antioxidant properties.

Properties

IUPAC Name

9-(5-pentylfuran-2-yl)nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTONYHCPUUWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705941
Record name 9-(5-Pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4179-43-5
Record name 9-(5-Pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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